An In-depth Technical Guide to L-Leucine-D7: Properties and Applications
An In-depth Technical Guide to L-Leucine-D7: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
L-Leucine-D7 is a stable, non-radioactive, isotopically labeled form of the essential branched-chain amino acid (BCAA), L-leucine. In this molecule, seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule that is chemically identical to its natural counterpart but possesses a greater mass. This key difference allows L-Leucine-D7 to be distinguished and traced within biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stability and safety, compared to radioactive isotopes, have made it an indispensable tool in modern biochemical and pharmaceutical research.[1][2]
This guide provides a comprehensive overview of the chemical properties of L-Leucine-D7, its synthesis, and its critical applications in research and drug development, complete with experimental workflow visualizations and methodological insights.
Chemical Properties of L-Leucine-D7
L-Leucine-D7 shares the same chemical reactivity and structure as unlabeled L-leucine but differs in its physical properties due to the increased mass from the deuterium atoms. The labeling is typically on the isopropyl group.[3][4] These properties are fundamental to its application as an internal standard and metabolic tracer.
Table 1: Quantitative Chemical Data for L-Leucine-D7
| Property | Value | Reference(s) |
| Chemical Name | L-Leucine-4,5,5,5,5',5',5'-d7 | [4] |
| Molecular Formula | C₆H₆D₇NO₂ | |
| Linear Formula | (CD₃)₂CDCH₂CH(NH₂)CO₂H | |
| Molecular Weight | ~138.22 g/mol | |
| Mass Shift | M+7 | |
| CAS Number | 92751-17-2 | |
| Physical Form | Solid, white powder/crystals | |
| Melting Point | >300 °C | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Optical Activity | [α]25/D +14.5° (c = 2 in 5 M HCl) |
Core Applications in Research and Development
The unique properties of L-Leucine-D7 make it a versatile tool across several scientific disciplines.
Metabolic Tracing and Flux Analysis
As a metabolic tracer, L-Leucine-D7 is used to track the fate of leucine in various metabolic pathways. Researchers can administer the labeled amino acid to cells, tissues, or whole organisms and then use mass spectrometry to measure its incorporation into newly synthesized proteins and other metabolites. This allows for the precise quantification of amino acid turnover, protein synthesis rates, and metabolic flux, providing invaluable insights into cellular homeostasis, energy production, and biosynthesis.
Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino acids. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural L-leucine, while another is grown in a "heavy" medium containing L-Leucine-D7. After a specific treatment or perturbation, the cell populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS. The mass difference between the light and heavy peptides allows for the precise relative quantification of thousands of proteins between the different cell populations, minimizing experimental error as samples are combined early in the workflow.
Internal Standard for Mass Spectrometry
In quantitative analysis, particularly in pharmacokinetics (DMPK) and metabolomics, precision is paramount. L-Leucine-D7 serves as an ideal internal standard for the quantification of natural L-leucine. A known amount of the labeled standard is added to a biological sample (e.g., plasma) before processing. Because it has nearly identical chemical and physical properties to the analyte (unlabeled leucine), it experiences the same variations during sample preparation, extraction, and analysis. In the mass spectrometer, the light (analyte) and heavy (standard) forms are detected as separate peaks. The ratio of their signal intensities allows for highly accurate and reproducible quantification of the endogenous L-leucine, correcting for sample loss or instrument variability.
Signaling Pathway: Leucine and mTORC1 Activation
L-leucine (and by extension, L-Leucine-D7) is not just a building block for proteins but also a critical signaling molecule. It is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a complex process primarily coordinated at the lysosomal surface.
Leucine enters the cell and its presence is sensed by cellular machinery, most notably Sestrin2. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. Leucine binding to Sestrin2 disrupts this interaction, which in turn leads to the inhibition of the GATOR1 complex. This relieves the inhibition on the Rag GTPases (specifically RagA/B). Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it can be fully activated by the small GTPase Rheb, leading to the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.
Experimental Protocols: Generalized Methodologies
The following sections outline generalized procedures for key applications of L-Leucine-D7. Specific parameters (e.g., concentrations, volumes, instrument settings) must be optimized for the particular experimental system.
Protocol 1: Use as an Internal Standard for Leucine Quantification in Plasma
This protocol describes a general workflow for determining the concentration of L-leucine in a plasma sample using L-Leucine-D7 as an internal standard.
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Sample Preparation:
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Thaw plasma samples on ice.
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To a 50 µL aliquot of plasma, add a precise volume of a known concentration of L-Leucine-D7 solution (e.g., 10 µL of a 100 µM stock).
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Vortex briefly to mix.
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Protein Precipitation:
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Add 150 µL of ice-cold methanol or acetonitrile to precipitate proteins.
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Vortex vigorously for 30 seconds.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
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Extraction and Derivatization (if required for GC-MS):
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Carefully transfer the supernatant to a new tube.
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Evaporate the solvent to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable solvent. For GC-MS analysis, a derivatization step (e.g., esterification followed by acylation) is typically required to make the amino acids volatile.
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LC-MS/GC-MS Analysis:
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Inject the prepared sample into the LC-MS or GC-MS system.
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Monitor the ion transitions for both natural L-leucine and L-Leucine-D7 using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
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Data Analysis:
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Integrate the peak areas for both the analyte (light leucine) and the internal standard (heavy L-Leucine-D7).
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Calculate the peak area ratio (Analyte Area / Internal Standard Area).
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Determine the concentration of L-leucine in the original sample by comparing the ratio to a standard curve prepared with known concentrations of unlabeled leucine and a constant amount of the internal standard.
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Protocol 2: SILAC Labeling for Quantitative Proteomics
This protocol outlines the basic steps for a two-plex SILAC experiment.
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Cell Culture and Labeling (Adaptation Phase):
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Culture two separate populations of the same cell line.
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For the "light" population, use SILAC-grade medium deficient in leucine, supplemented with normal (unlabeled) L-leucine.
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For the "heavy" population, use the same base medium supplemented with L-Leucine-D7.
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Passage the cells for at least five to six doublings in their respective media to ensure >99% incorporation of the labeled or unlabeled amino acid into the proteome.
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Experimental Treatment (Experimental Phase):
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Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
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Sample Harvesting and Mixing:
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Harvest both cell populations. Count the cells from each population to ensure accurate mixing.
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Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
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Protein Extraction and Digestion:
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Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
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Quantify the total protein concentration.
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Digest the proteins into peptides using a protease, most commonly trypsin.
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LC-MS/MS Analysis:
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Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
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Data Analysis:
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Use specialized software (e.g., MaxQuant) to identify peptides and proteins.
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The software will quantify the intensity ratios of "heavy" to "light" peptide pairs.
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Calculate the average H/L ratio for all peptides belonging to a specific protein to determine its relative abundance change between the two conditions.
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